1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine

Description

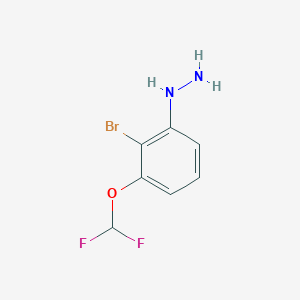

1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine is a substituted phenylhydrazine derivative characterized by a bromine atom at the 2-position and a difluoromethoxy (-OCF₂H) group at the 3-position of the phenyl ring. This compound belongs to a class of hydrazines with diverse applications in medicinal chemistry, agrochemicals, and materials science. Its structural uniqueness arises from the electron-withdrawing bromine and difluoromethoxy substituents, which influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

[2-bromo-3-(difluoromethoxy)phenyl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF2N2O/c8-6-4(12-11)2-1-3-5(6)13-7(9)10/h1-3,7,12H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJJWROPNORUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)Br)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-(difluoromethoxy)benzene.

Reaction with Hydrazine: The key step involves the reaction of 2-bromo-3-(difluoromethoxy)benzene with hydrazine hydrate under controlled conditions. This reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures.

Chemical Reactions Analysis

1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydrazine moiety can undergo oxidation to form azo compounds or reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .

Comparison with Similar Compounds

1-([2-(Difluoromethoxy)phenyl]methyl)hydrazine (C₈H₁₀F₂N₂O)

- Key Features : Difluoromethoxy group at the 2-position and a methyl-hydrazine side chain.

- Comparison: The absence of bromine reduces steric hindrance and alters electronic properties compared to the target compound.

(2-Bromo-3-fluorophenyl)hydrazine (C₆H₆BrFN₂)

- Key Features : Bromine at 2-position and fluorine at 3-position .

- Comparison : Replacing the difluoromethoxy group with fluorine simplifies the structure but reduces electron-withdrawing effects. Fluorine’s smaller size may enhance binding to hydrophobic enzyme pockets, as seen in antiviral hydrazine derivatives .

[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride (C₇H₈F₂N₂O·HCl)

- Key Features : Difluoromethoxy group at the 4-position .

- Comparison : Para-substitution reduces steric strain compared to ortho-substituted derivatives. This positional isomerism can significantly alter pharmacological activity, as seen in antioxidant studies where meta/para-substituted hydrazines exhibit higher radical scavenging activity .

Key Findings :

- Ortho-substituted bromine (as in the target compound) may reduce radical scavenging efficacy compared to meta/para-substituted analogs .

- Difluoromethoxy groups enhance metabolic stability compared to non-fluorinated analogs, as seen in related agrochemicals .

Physicochemical Properties

†Calculated based on formula C₇H₆BrF₂N₂O.

Challenges :

- Ortho-substitution may lead to steric hindrance, requiring optimized reaction temperatures or catalysts.

- Bromine’s electron-withdrawing nature could slow down electrophilic substitution reactions.

Biological Activity

1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : C8H8BrF2N3O

Molecular Weight : 276.07 g/mol

IUPAC Name : this compound

Canonical SMILES : BrC1=C(C(=CC=C1)OC(F)F)N=NN

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine and difluoromethoxy groups enhances its reactivity and binding affinity to enzymes and receptors, which may lead to the modulation of their activity.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or metabolic pathways.

- Receptor Interaction : It can bind to receptors, potentially altering signaling pathways that contribute to cancer progression or microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study showed that derivatives of hydrazine compounds often demonstrate significant antifungal activity, suggesting potential applications in treating fungal infections .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the hydrazine backbone significantly impact biological activity. For instance, the introduction of halogen substituents such as bromine and fluorine enhances both potency and selectivity against target enzymes .

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increased binding affinity |

| Difluoromethoxy | Enhanced lipophilicity and selectivity |

| Methyl groups | Variable effects depending on position |

Case Studies

- Antifungal Efficacy : In a study involving various hydrazone derivatives, it was found that those containing difluoromethoxy groups exhibited higher antifungal activity against Candida neoformans compared to standard treatments like fluconazole .

- Cancer Cell Line Studies : In vitro tests on breast cancer cell lines showed that this compound significantly inhibited cell growth at concentrations as low as 10 µM, demonstrating its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.